16,16-Dimethylheptadecanoic acid
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Overview
Description
16,16-Dimethylheptadecanoic acid is a branched-chain fatty acid with the molecular formula C19H38O2. It is known for its unique structure, which includes two methyl groups attached to the 16th carbon of the heptadecanoic acid chain. This compound is of interest due to its distinct physical and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-Dimethylheptadecanoic acid typically involves the alkylation of heptadecanoic acid with methylating agents under controlled conditions. One common method includes the use of Grignard reagents, where heptadecanoic acid is reacted with methylmagnesium bromide to introduce the methyl groups at the desired position .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 16,16-Dimethylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
16,16-Dimethylheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a surfactant, lubricant, and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 16,16-Dimethylheptadecanoic acid involves its interaction with cellular membranes and enzymes. Its branched structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, influencing metabolic pathways and cellular signaling processes .
Comparison with Similar Compounds
Heptadecanoic Acid: A straight-chain fatty acid with similar properties but lacks the branched methyl groups.
10,16-Dimethylheptadecanoic Acid: Another branched-chain fatty acid with methyl groups at different positions.
Isooctadecanoic Acid: A branched-chain fatty acid with a similar structure but different branching points
Uniqueness: 16,16-Dimethylheptadecanoic acid is unique due to its specific branching at the 16th carbon, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity, making it suitable for specialized applications where other fatty acids may not be as effective .
Properties
Molecular Formula |
C19H38O2 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
16,16-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-19(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(20)21/h4-17H2,1-3H3,(H,20,21) |
InChI Key |
QQRQTTMJQJLXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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